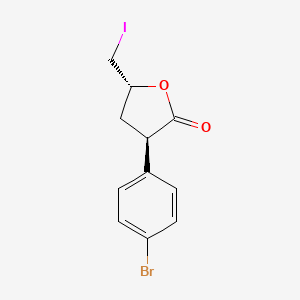
(2R)-2-phenylhexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-phenylhexane-1,2-diol is an organic compound with a chiral center, making it an optically active molecule. This compound is characterized by the presence of a phenyl group attached to the second carbon of a hexane chain, which also bears two hydroxyl groups. The stereochemistry of the molecule is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenylhexane-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-phenylhexane-1,2-dione using chiral catalysts. This method ensures the selective formation of the (2R) enantiomer. Another method involves the resolution of racemic mixtures of 2-phenylhexane-1,2-diol using chiral resolving agents.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale asymmetric reduction processes. These processes employ chiral catalysts and are optimized for high yield and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to ensure the selective production of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-phenylhexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: 2-phenylhexane-1,2-dione or 2-phenylhexanoic acid.
Reduction: 2-phenylhexane.
Substitution: 2-phenylhexane-1,2-dichloride or 2-phenylhexane-1,2-dibromide.
Aplicaciones Científicas De Investigación
(2R)-2-phenylhexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (2R)-2-phenylhexane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-phenylhexane-1,2-diol: The enantiomer of (2R)-2-phenylhexane-1,2-diol with different spatial arrangement.
2-phenylhexane-1,2-dione: The oxidized form of the compound.
2-phenylhexanoic acid: The carboxylic acid derivative.
Uniqueness
This compound is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can lead to different biological activities and interactions compared to its (2S) enantiomer. The presence of both hydroxyl groups and a phenyl group also makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
183201-35-6 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
(2R)-2-phenylhexane-1,2-diol |
InChI |
InChI=1S/C12H18O2/c1-2-3-9-12(14,10-13)11-7-5-4-6-8-11/h4-8,13-14H,2-3,9-10H2,1H3/t12-/m0/s1 |
Clave InChI |
IMENUYZRCQHBOW-LBPRGKRZSA-N |
SMILES isomérico |
CCCC[C@](CO)(C1=CC=CC=C1)O |
SMILES canónico |
CCCCC(CO)(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


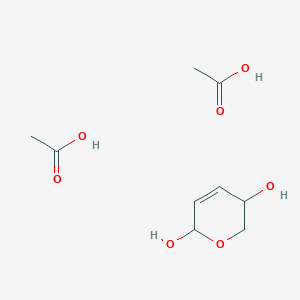
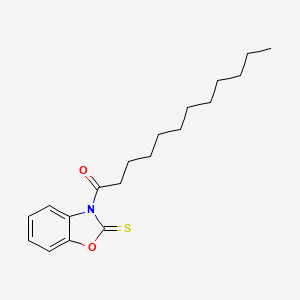
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
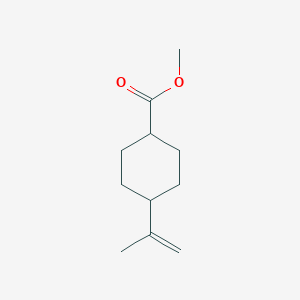

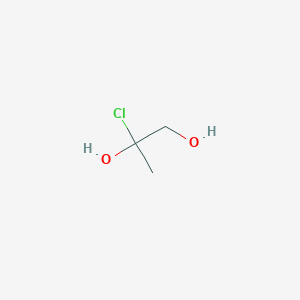
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)

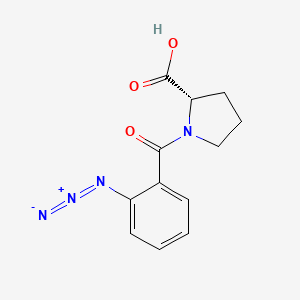
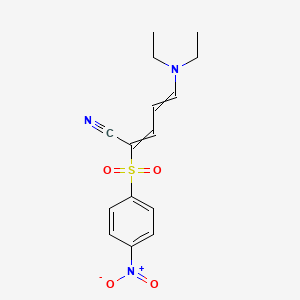
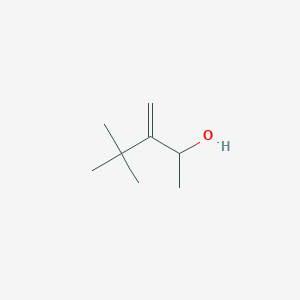
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)

